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(R)-4-Carboxyphenylglycine

Cat. No.: B1147517
M. Wt: 195.17 g/mol
InChI Key: VTMJKPGFERYGJF-SSDOTTSWSA-N
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Description

(R)-4-Carboxyphenylglycine is a glutamatergic agent primarily characterized as a moderately potent NMDA receptor antagonist . As a phenylglycine derivative, it is part of a critical class of compounds used to investigate the complex physiology of glutamate receptors, which are pivotal for synaptic transmission, neuronal excitability, and synaptic plasticity . Research into phenylglycine analogues has demonstrated that subtle structural changes, particularly at the alpha-carbon position and the stereochemical orientation of the molecule, can profoundly influence receptor selectivity and antagonistic potency between different metabotropic glutamate receptor (mGluR) subtypes . This makes this compound a valuable tool for researchers dissecting the specific roles of ionotropic and metabotropic glutamate receptors in the central nervous system. The study of such compounds has significant implications for understanding the molecular basis of long-term potentiation (LTP) and long-term depression (LTD), which are cellular models for learning and memory . Furthermore, given the established role of glutamate receptors in chronic stress, anxiety, and neurodegenerative conditions, selective pharmacological tools like this compound provide essential insights for future drug discovery efforts aimed at these disorders .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B1147517 (R)-4-Carboxyphenylglycine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(R)-amino(carboxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMJKPGFERYGJF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization for Research

Stereoselective Synthesis Approaches for (R)-4-Carboxyphenylglycine

Ensuring the correct stereochemistry of this compound is paramount, as biological activity is often highly dependent on the specific enantiomer. Researchers have devised several enantioselective and stereoselective strategies to achieve this. One notable approach involves a C(sp3)-H activation-arylation strategy. This modern synthetic method allows for the creation of analogues in a concise and fully stereoselective manner, often starting from readily available chiral precursors like (R)-proline.

Another established strategy relies on the 1,4-Michael addition of an appropriate cuprate (B13416276) or a ruthenium(I)-catalyzed addition to an enantiopure enone. This method has been successfully used to produce related proline analogues with high diastereoselectivity, which can then be converted to the desired phenylglycine structure. Asymmetric desymmetrization of meso compounds, such as cyclic anhydrides, using chiral catalysts like natural alkaloids, also represents a powerful method for accessing enantiomerically pure building blocks for the synthesis of complex amino acids.

Synthesis of Related Phenylglycine Analogues and Derivatives

To explore the chemical space around this compound, numerous analogues and derivatives have been synthesized. These modifications are designed to probe the ligand-receptor binding pocket and to enhance properties such as potency, selectivity, and pharmacokinetic profiles. Modifications have been made at several positions on the parent molecule.

Key classes of synthesized analogues include:

α-Substituted Analogues : The hydrogen at the α-carbon has been replaced with various alkyl and cyclic groups.

Phenyl Ring-Substituted Analogues : Functional groups such as hydroxyl and chloro have been introduced onto the aromatic ring.

Conformationally Constrained Analogues : The phenylglycine scaffold has been incorporated into rigid bicyclic or polycyclic systems to limit conformational flexibility and study the bioactive conformation.

The table below summarizes several key analogues and their structural modifications.

Analogue NameAbbreviationStructural Modification from this compound
(S)-α-Methyl-4-carboxyphenylglycine(S)-MCPGMethyl group at the α-carbon (S-enantiomer)
(RS)-α-Ethyl-4-carboxyphenylglycine(RS)-ECPGEthyl group at the α-carbon (racemic mixture)
α-Cyclopropyl-4-carboxyphenylglycineCyCPGCyclopropyl (B3062369) group at the α-carbon
α-Pentyl-4-carboxyphenylglycinePeCPGPentyl group at the α-carbon
α-Phenyl-4-carboxyphenylglycinePhCPGPhenyl group at the α-carbon
(S)-4-Carboxy-3-hydroxyphenylglycine(S)-4C3HPGHydroxyl group at the 3-position of the phenyl ring (S-enantiomer)
(RS)-2-Chloro-5-hydroxyphenylglycineCHPGChloro group at the 2-position and hydroxyl group at the 5-position of the phenyl ring (racemic mixture) researchgate.net
(S)-1-Aminoindan-1,5-dicarboxylic acid(S)-AIDAConformationally constrained indane structure (S-enantiomer)

Optimization of Synthetic Routes for Research Scale Production

While many novel synthetic routes for phenylglycine derivatives are published, detailed literature specifically on the optimization of these routes for larger, research-scale production (i.e., gram to multigram scale) is less common. The primary focus often remains on demonstrating the feasibility of a new method or generating small quantities for initial biological testing.

However, the principles of process optimization are applicable to the established syntheses of this compound. Key goals for scaling up production for research purposes would include:

Improving Yield: Modifying reaction conditions such as temperature, solvent, and catalyst loading to maximize the output of each synthetic step.

Simplifying Purification: Replacing laborious purification techniques like column chromatography with more scalable methods such as crystallization. This is a critical factor in developing efficient syntheses for larger quantities nih.gov.

Ensuring Stereochemical Purity: Verifying that the stereoselective methods are robust and maintain high enantiomeric excess when performed on a larger scale.

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. These studies involve synthesizing a series of related compounds and evaluating how specific modifications affect their interaction with target receptors, such as metabotropic glutamate (B1630785) receptors (mGluRs).

One key area of investigation has been the substitution at the α-carbon of the amino acid moiety nih.gov. Research has shown that the size and nature of this substituent can dramatically influence antagonist potency and selectivity between different mGluR subtypes nih.gov. For instance, short-chain aliphatic substitutions (e.g., methyl, ethyl) tend to retain the selectivity for the mGlu1α receptor subtype that is characteristic of the parent compound. In contrast, introducing bulkier groups, such as long-chain aliphatic or cyclic moieties, can diminish this selectivity nih.gov.

Another important structural feature is the linear arrangement between the α-amino acid group and the distal carboxylate group, which is enforced by the rigid phenyl ring sci-hub.se. This feature is widely considered crucial for antagonism at mGluR1. The synthesis of conformationally constrained analogues, where the phenyl ring is replaced by structures like bicyclo[1.1.1]pentane, has been used to test this hypothesis and to understand the role of the aromatic ring beyond that of a simple spacer sci-hub.se.

The table below outlines key findings from SAR studies on 4-carboxyphenylglycine derivatives.

ModificationPosition of ModificationImpact on Biological ActivityReference
Short-chain alkyl groups (e.g., methyl, ethyl)α-carbonRetains mGlu1α receptor selectivity nih.gov
Long-chain alkyl or bulky cyclic groupsα-carbonLoss of mGlu1α receptor selectivity nih.gov
Hydroxyl group3-position of phenyl ringIncreased antagonist potency at both mGluR1α and mGluR5a sci-hub.se
Replacement of phenyl ring with bicyclo[1.1.1]pentanePhenyl scaffoldProbes the role of the aromatic ring in ligand-receptor interaction sci-hub.se

These studies demonstrate that subtle changes to the this compound scaffold can lead to significant shifts in pharmacological activity, a phenomenon sometimes referred to as a 'molecular switch'. This systematic modification and testing are vital for the rational design of new ligands with improved potency and selectivity for specific glutamate receptor subtypes.

Pharmacological Characterization at Metabotropic Glutamate Receptors Mglurs

Subtype Selectivity and Potency Profiling

The antagonist activity of (R)-4-Carboxyphenylglycine and related phenylglycine derivatives varies significantly across the different mGluR subtypes.

Phenylglycine derivatives demonstrate notable activity at Group I mGluRs, often with a preference for the mGluR1 subtype over mGluR5. nih.govnih.gov Studies comparing the effects of (S)-4-Carboxyphenylglycine (4CPG) on human mGluR1α and mGluR5a have shown that it is a more potent antagonist at mGluR1α. nih.gov The potency of these compounds can be influenced by the specific functional response being measured, such as phosphoinositide (PI) hydrolysis versus intracellular calcium mobilization. nih.gov

For example, in cells expressing mGluR1α, 4CPG antagonized quisqualate-induced PI hydrolysis with an IC50 range of 4-72 μM. nih.gov In contrast, for mGluR5a, the IC50 range was 150-156 μM, indicating lower potency. nih.gov This selectivity for mGluR1α is a key characteristic of the 4-carboxyphenylglycine scaffold. nih.gov Modifications to this structure, such as short-chain aliphatic substitutions at the α-carbon, tend to retain mGluR1α selectivity, whereas bulkier groups can reduce this preference. nih.gov

Table 1: Antagonist Potency (IC50) of (S)-4-Carboxyphenylglycine at Human Group I mGluRs
Receptor SubtypeAssayIC50 Range (μM)Reference
mGluR1αPI Hydrolysis4 - 72 nih.gov
mGluR1α[Ca2+]i Mobilization300 - 1000 nih.gov
mGluR5aPI Hydrolysis150 - 156 nih.gov
mGluR5a[Ca2+]i Mobilization> 1000 nih.gov

The 4-carboxyphenylglycine scaffold also serves as a basis for antagonists that act on Group II mGluRs. nih.gov The analogue (S)-α-Methyl-4-carboxyphenylglycine (MCPG) is characterized as a broad Group I/II antagonist. nih.gov Another related compound, (S)-4-carboxy-3-hydroxyphenylglycine (4C3HPG), acts as an antagonist at mGluR1 but as an agonist at mGluR2. physiology.org This demonstrates that modifications to the phenylglycine ring can significantly alter the pharmacological profile, even switching from antagonist to agonist activity at certain subtypes. While potent and selective orthosteric antagonists for Group II mGluRs have been developed, such as LY341495, they represent more complex derivatives of the basic phenylglycine structure. nih.govguidetopharmacology.org

Activity of phenylglycine derivatives extends to Group III mGluRs. The broad-spectrum antagonist MCPG is known to antagonize Group III receptors in addition to its effects on Groups I and II. nih.gov The development of more selective Group III antagonists has also stemmed from the phenylglycine scaffold. For example, by replacing the 4-carboxy group of MCPG with a 4-phosphono and a cyclopropyl (B3062369) group, the compound (RS)-alpha-cyclopropyl-4-phosphonophenylglycine (CPPG) was created, which shows selectivity as a Group III antagonist. nih.govnih.gov This illustrates that the phenylglycine core is a versatile template for developing ligands that can be tailored to target different mGluR groups, including Group III. nih.gov

Mentioned Compounds

Table 2: List of Chemical Compounds Mentioned in the Article
Compound NameAbbreviation
This compound
(S)-4-Carboxyphenylglycine(S)-4CPG
(RS)-α-methyl-4-carboxyphenylglycineMCPG
(S)-α-Methyl-4-carboxyphenylglycineMCPG
(S)-4-carboxy-3-hydroxyphenylglycine4C3HPG
(RS)-alpha-cyclopropyl-4-phosphonophenylglycineCPPG
Glutamate (B1630785)
Quisqualate
(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acidLY341495

In Vitro Pharmacological Assays and Methodologies

The pharmacological properties of 4-carboxyphenylglycine enantiomers have been elucidated through various in vitro assays that assess their binding to metabotropic glutamate receptors and their impact on subsequent intracellular signaling pathways. These studies are fundamental to understanding the compound's mechanism of action at a molecular level.

Receptor Binding Studies

While detailed binding affinity data for this compound is not extensively reported, studies on its counterpart, (S)-4-Carboxyphenylglycine ((S)-4CPG), provide context for its pharmacological profile. For instance, the related compound (S)-4-carboxy-3-hydroxy-phenylglycine ((S)-4C3HPG) has been shown to displace the binding of [3H]glutamate in membranes from baby hamster kidney (BHK) cells expressing the mGluR1a subtype with an EC50 of 5 ± 1 microM. Such binding assays are crucial for determining the direct interaction of a ligand with a receptor. The general findings from various studies indicate that the (S)-enantiomers of phenylglycine derivatives are the primary active forms at mGluRs, suggesting a significantly lower binding affinity for the (R)-enantiomers.

Signal Transduction Pathway Analysis (e.g., Phosphoinositide Hydrolysis, cAMP Modulation, Intracellular Calcium Mobilization)

The functional consequences of receptor binding are often measured by analyzing the modulation of intracellular second messenger systems. Group I mGluRs, which include mGluR1 and mGluR5, are coupled to the phosphoinositide (PI) hydrolysis pathway, leading to the mobilization of intracellular calcium ([Ca2+]i) nih.gov. In contrast, group II (mGluR2, mGluR3) and group III (mGluR4, mGluR6, mGluR7, mGluR8) receptors are typically linked to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) formation.

Studies have demonstrated that (S)-4-Carboxyphenylglycine acts as a competitive antagonist at group I mGluRs tocris.com. In functional assays, (S)-4CPG has been shown to inhibit quisqualate-induced PI hydrolysis in cells expressing human mGluR1α and mGluR5a nih.gov. The IC50 value for this inhibition at mGluR1α was reported to be in the range of 47-72 µM, while at mGluR5a it was between 150-156 µM nih.gov.

Further analysis of signal transduction through intracellular calcium mobilization revealed that (S)-4CPG inhibits quisqualate-induced [Ca2+]i mobilization in mGluR1α-expressing cells with an IC50 in the range of 300-1000 µM nih.gov. At mGluR5a, the IC50 for this effect was greater than 1000 µM, indicating lower potency at this subtype in this particular assay nih.gov. The (S)-enantiomer has also been noted to act as a weak agonist at group II mGluRs tocris.com.

Comparative Analysis of Enantiomeric Activity (R- vs. S-forms)

A consistent finding in the pharmacological evaluation of 4-carboxyphenylglycine and its derivatives is the pronounced stereoselectivity of their interactions with metabotropic glutamate receptors nih.govnih.gov. The biological activity is predominantly associated with the (S)-enantiomer, while the (R)-enantiomer is generally considered inactive or significantly less potent nih.gov.

This enantiomeric specificity is highlighted in studies of group I mGluRs. (S)-4-Carboxyphenylglycine is a recognized competitive antagonist at these receptors, with a preference for mGluR1a over mGluR5a tocris.comrndsystems.com. Functional studies consistently demonstrate the ability of the (S)-form to block agonist-induced intracellular signaling cascades, such as phosphoinositide hydrolysis and calcium mobilization nih.gov.

In direct comparisons, the (R)-form of related phenylglycine derivatives has been shown to be ineffective. For example, in cells expressing mGluR1α, the (-)-isomer of α-methyl-4-carboxyphenylglycine (a closely related compound) was unable to block agonist-induced calcium elevation even at high concentrations (500 µM), whereas the (+)-isomer was a potent inhibitor. This stark difference in activity underscores the stereospecific nature of the ligand-receptor interaction for this class of compounds.

The table below summarizes the reported antagonist potencies of (S)-4-Carboxyphenylglycine at group I mGluRs from functional assays. Data for the (R)-enantiomer is largely absent due to its observed lack of significant activity.

CompoundReceptor SubtypeAssayAgonistPotency (IC50)
(S)-4-CarboxyphenylglycinemGluR1αPhosphoinositide HydrolysisQuisqualate47-72 µM nih.gov
(S)-4-CarboxyphenylglycinemGluR5aPhosphoinositide HydrolysisQuisqualate150-156 µM nih.gov
(S)-4-CarboxyphenylglycinemGluR1αIntracellular Calcium MobilizationQuisqualate300-1000 µM nih.gov
(S)-4-CarboxyphenylglycinemGluR5aIntracellular Calcium MobilizationQuisqualate> 1000 µM nih.gov
This compoundmGluR1α, mGluR5aVarious Functional Assays-Inactive/Not Reported

Mechanistic Research Applications in Neurobiology and Cell Biology

Modulation of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. (R)-4-Carboxyphenylglycine and its analogs have been pivotal in understanding the contribution of mGluRs to two primary forms of synaptic plasticity: long-term potentiation (LTP) and long-term depression (LTD).

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. The involvement of metabotropic glutamate (B1630785) receptors in LTP induction has been a subject of intense investigation, with phenylglycine derivatives serving as key antagonists.

Studies in the CA1 region of rat hippocampal slices have explored the effects of these compounds on LTP. For instance, the mGluR1 selective antagonist (S)-4-carboxyphenylglycine (4-CPG) was found not to block the induction of LTP, suggesting a complex role for group I mGluRs in this process nih.gov. In contrast, the non-subtype selective mGluR ligand (+)-MCPG was shown to block LTP induction, an effect that was later attributed to an agonist action at a group II mGluR nih.gov. Another study using the selective metabotropic glutamate receptor antagonist (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG) also found that it did not block theta burst-induced LTP in the CA1 hippocampal subregion in vitro nih.gov.

CompoundPreclinical ModelBrain RegionEffect on LTPReference
(S)-4-Carboxyphenylglycine (4-CPG)Rat Hippocampal SlicesCA1Did not block induction nih.gov
(+)-MCPGRat Hippocampal SlicesCA1Blocked induction (via agonist action at mGluRII) nih.gov
(RS)-alpha-methyl-4-carboxyphenylglycine (MCPG)Rat Hippocampal SlicesCA1Did not block theta burst-induced LTP nih.gov

Long-term depression (LTD) is a long-lasting reduction in the efficacy of synaptic transmission. Research has firmly established that the activation of metabotropic glutamate receptors is necessary for the induction of LTD in the cerebellum bohrium.comnih.govresearchgate.net.

In rat cerebellar slices, the broad-spectrum mGluR antagonist (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG) was shown to prevent the induction of LTD at parallel fiber-Purkinje cell synapses bohrium.com. This finding highlights the critical role of mGluRs in this form of synaptic plasticity. The induction of LTD is believed to involve a cascade of molecular events initiated by the activation of these receptors, leading to a decrease in the responsiveness to the neurotransmitter glutamate nih.govresearchgate.net.

CompoundPreclinical ModelBrain RegionEffect on LTDReference
(RS)-alpha-methyl-4-carboxyphenylglycine (MCPG)Rat Cerebellar SlicesCerebellum (Parallel fiber-Purkinje cell synapse)Prevented induction bohrium.com

Beyond their role in long-term plasticity, this compound and its analogs have been used to investigate the modulation of basal synaptic transmission and neuronal excitability.

In the ventrobasal thalamus of rats, phenylglycine derivatives, including 4-carboxyphenylglycine (4CPG), have been evaluated as antagonists of metabotropic glutamate receptors. The S-isomers of these compounds were found to reduce excitations evoked by the mGluR agonist 1S,3R-ACPD, without affecting responses to ionotropic glutamate receptor agonists nih.gov. Notably, these antagonists were shown to reduce the synaptic responses of ventrobasal neurons to noxious thermal stimulation, suggesting an involvement of mGluR1 receptors in nociceptive signaling in the thalamus nih.gov.

CompoundAnimal ModelBrain RegionEffect on Synaptic Transmission/ExcitabilityReference
(S)-4-Carboxyphenylglycine (4CPG)RatVentrobasal ThalamusReduced excitations evoked by 1S,3R-ACPD and reduced responses to noxious thermal stimulation nih.gov

Investigations into Glutamate Homeostasis and Transport Systems

Maintaining the precise concentration of extracellular glutamate is crucial for normal brain function, as excessive levels can lead to excitotoxicity. This compound and its related compounds have been valuable tools for studying the mechanisms that regulate glutamate homeostasis, particularly the glutamate/cystine antiporter (system xc-).

The glutamate/cystine antiporter, system xc-, is a key player in glutamate homeostasis and cellular redox balance. It exports glutamate into the extracellular space in exchange for cystine. The compound (S)-4-carboxyphenylglycine [(S)-4-CPG] has been identified as an inhibitor of system xc- nih.gov.

It is important to note that due to their structural similarity to glutamate, inhibitors of system xc- like (S)-4-CPG can exhibit cross-reactivity with both ionotropic and metabotropic glutamate receptors nih.gov. This necessitates careful interpretation of experimental results to distinguish between effects mediated by xCT inhibition and those arising from actions at mGluRs. The inhibition of xCT activity leads to a reduction in the non-vesicular release of glutamate from cells, particularly astrocytes frontiersin.org.

CompoundSystemEffectReference
(S)-4-Carboxyphenylglycine [(S)-4-CPG]Glutamate/Cystine Antiporter (system xc-)Inhibition nih.gov

The regulation of extracellular glutamate is a complex process involving both vesicular release from neurons and non-vesicular release, partly mediated by system xc- on glial cells frontiersin.orgnih.gov. Microdialysis studies in vivo have shown that basal extracellular glutamate concentrations are in the low micromolar range nih.govumt.edu.

Method of RegulationKey FindingsReference
Genetic deletion of xCTDecreased amplitude of striatal field excitatory postsynaptic potentials frontiersin.org
Pharmacological inhibition of system xc-Allows for the study of the contribution of non-vesicular glutamate release to the extracellular pool nih.gov

Neuroprotective Research in In Vitro and Ex Vivo Brain Injury Models (Mechanistic Focus)

The neuroprotective potential of antagonizing metabotropic glutamate receptors has been explored using 4-carboxyphenylglycine derivatives in various models of neuronal injury. These studies provide mechanistic insights into how mGlu receptor modulation can mitigate cell death pathways initiated by excitotoxicity and ischemia.

In models of in vitro traumatic injury involving glial cells, the mGluR antagonist α-methyl-4-carboxyphenylglyicine (MCPG) was found to reduce the hybridization signals for the immediate early genes c-fos and c-jun. This suggests that mGluR activation is an early event in the cellular response to trauma that can trigger genomic stress responses, a process that is blocked by MCPG.

Further evidence comes from in vitro and ex vivo models of cerebral ischemia, such as oxygen-glucose deprivation (OGD). In both murine cortical cell cultures and rat organotypic hippocampal cultures, the nonselective mGlu receptor antagonist (+)-alpha-methyl-4-carboxyphenylglycine ((+)MCPG) significantly reduced neuronal death following OGD. The degree of neuroprotection was comparable to that achieved with antagonists of ionotropic glutamate receptors. Notably, protection was also evident when the antagonist was administered after the ischemic insult, indicating a potential therapeutic window for intervention.

These findings highlight the role of mGlu receptors in mediating excitotoxic damage and suggest that their blockade with 4-carboxyphenylglycine derivatives can be a viable neuroprotective strategy.

Table 1: Effects of 4-Carboxyphenylglycine Derivatives in Brain Injury Models

Compound Model System Key Mechanistic Finding
α-methyl-4-carboxyphenylglyicine (MCPG) In vitro traumatic injury (glial cells) Reduced hybridization signals for immediate early genes c-fos and c-jun.

Modulation of Specific Neural Circuits and Functions in Preclinical Models

Beyond neuroprotection, 4-carboxyphenylglycine and its analogues serve as critical tools for dissecting the function of mGlu receptors in specific neural circuits that govern sensory processing, learning, and pain.

Visual Pathway Modulation (e.g., Superior Colliculus)

Research into the superficial layers of the superior colliculus (SSC), a key structure for visual processing, has utilized (S)-4-carboxyphenylglycine (4CPG) to probe the role of Group I mGluRs. nih.govnih.gov In vivo studies in rats showed that local application of 4CPG alone facilitated the visual responses of SSC neurons. nih.gov This suggests that there is a tonic, endogenous activation of these receptors by glutamate that serves to dampen visual transmission. nih.gov

Furthermore, 4CPG was able to block the inhibitory effect of a Group I mGluR agonist, (S)-3,5-dihydroxyphenylglycine (DHPG), on these visual responses. nih.govnih.gov Complementary in vitro slice preparations revealed that the agonist's effect was likely mediated by mGluR1, not mGluR5. nih.govnih.gov These results collectively indicate that Group I mGluRs, particularly mGluR1, modulate visual signals in the superior colliculus, potentially through presynaptic inhibition of glutamate release from retinal or cortical inputs. nih.govnih.gov (S)-4-carboxyphenylglycine acts as an antagonist in this circuit, reversing the inhibition and facilitating the visual response. nih.gov

Table 2: Modulation of Visual Responses by (S)-4-Carboxyphenylglycine (4CPG) in the Superior Colliculus

Experimental Setting Effect of 4CPG Application Implied Mechanism
In Vivo (alone) Facilitation of visual response. nih.gov Blockade of tonic, endogenous mGluR-mediated inhibition. nih.gov

Amygdala-Mediated Learning and Memory Mechanisms

The amygdala is critical for emotionally motivated learning and memory, and the glutamatergic system within this structure plays a key role. nih.gov Studies using the mGluR antagonist (±)-α-methyl-4-carboxyphenylglycine (MCPG) have provided specific insights into the mechanisms of memory consolidation. nih.govresearchgate.net

In a study involving rats trained on an inhibitory avoidance task, MCPG was infused directly into the basolateral complex of the amygdala (BLA) before training. nih.gov The results showed that while the initial learning (acquisition) of the task was unaffected, the long-term retention of the memory, assessed eight days later, was significantly impaired. nih.gov This finding demonstrates a critical role for BLA mGluRs in the consolidation phase of long-term, aversive memory, rather than in the initial encoding or short-term storage of the information. nih.gov

Spinal Cord Nociceptive Processing

Metabotropic glutamate receptors in the spinal cord are deeply involved in the transmission and sensitization of pain signals (nociception). The antagonist (+)-alpha-methyl-4-carboxyphenylglycine (MCPG) has been used in in vitro preparations of the neonatal rat spinal cord to elucidate these mechanisms. nih.gov

In these studies, MCPG was shown to block several key processes associated with nociceptive signaling. It effectively antagonized the depolarization of ventral root neurons caused by an mGluR agonist. nih.gov More importantly, it significantly reduced the prolonged neuronal response evoked by activating C-fibers, which transmit pain information. nih.gov MCPG also attenuated the "wind-up" phenomenon—a form of synaptic plasticity in the spinal cord that contributes to central sensitization and chronic pain states—and blocked responses induced by the nociceptor activator capsaicin. nih.gov

In vivo, intrathecal administration of (S)-4-carboxyphenylglycine ((S)-4CPG) was found to slightly reduce the second phase of nociceptive responses in the formalin test, a model of inflammatory pain. scilit.com These findings collectively indicate that mGluRs are crucial for mediating and amplifying nociceptive signals within the spinal cord, and that 4-carboxyphenylglycine derivatives can effectively block these pathways. nih.govscilit.com

Table 4: Effects of 4-Carboxyphenylglycine Derivatives on Spinal Nociceptive Processes

Compound Model Key Findings
(+)-alpha-methyl-4-carboxyphenylglycine (MCPG) In Vitro Neonatal Rat Spinal Cord Reduced C-fiber evoked responses; attenuated wind-up; blocked capsaicin-induced depolarization. nih.gov

Structure Activity Relationship Sar and Ligand Design Studies

Identification of Key Structural Determinants for mGluR Interaction

The interaction of phenylglycine derivatives with metabotropic glutamate (B1630785) receptors (mGluRs) is governed by specific structural features that dictate their affinity and activity as either agonists or antagonists. The fundamental scaffold, consisting of a phenyl ring attached to a glycine (B1666218) moiety, provides the basic framework for receptor recognition. However, it is the nature and positioning of substituents on both the phenyl ring and the α-carbon of the glycine that are critical in defining the pharmacological profile of these compounds.

At a molecular level, crystal structures of the extracellular ligand-binding region of mGluRs complexed with antagonists like (S)-α-methyl-4-carboxyphenylglycine (S-MCPG) have provided significant insights. These studies reveal that the antagonist binds in a manner that wedges the protomer of the receptor, thereby stabilizing it in an inactive, open conformation pnas.org. This prevents the conformational changes necessary for receptor activation.

Design and Synthesis of Novel Phenylglycine-Based Pharmacophores

The foundational understanding of the SAR of phenylglycine derivatives has spurred the rational design and synthesis of novel pharmacophores with enhanced potency and selectivity for various mGluR subtypes. A key strategy in this endeavor involves the modification of the phenylglycine core to explore new chemical space and optimize receptor interactions.

One successful approach has been the synthesis of a range of ring- and α-substituted 4-phosphonophenylglycines ox.ac.uk. By introducing a phosphono group in place of the carboxyl group on the phenyl ring, researchers have been able to modulate the acidity and steric bulk of this key recognition element. Further modifications at the α-carbon have also been explored to fine-tune the pharmacological properties of these analogs ox.ac.uk.

While not directly targeting mGluRs, the synthetic methodologies developed for other phenylglycine-based compounds, such as meta-linked phenylglycine macrocyclic inhibitors of Factor VIIa, offer valuable insights into potential synthetic routes. Key reactions in the synthesis of these complex molecules include the Petasis reaction, which is used to form the phenylglycine core by condensing a boronic acid, an amine, and a glyoxylic acid derivative nih.gov. Subsequent macrocyclization can then be employed to constrain the conformation of the molecule, a strategy that could be adapted to create more rigid and selective mGluR ligands nih.gov. These advanced synthetic strategies provide a versatile toolkit for the creation of novel phenylglycine-based pharmacophores with tailored activities at mGluR subtypes. Further optimization of the 4-carboxyphenylglycine scaffold has led to the development of more potent and selective orthosteric antagonists for group I mGluRs, such as LY367385, which exhibits high selectivity for mGluR1 over mGluR5 nih.gov.

Stereochemical Requirements for Ligand-Receptor Recognition

The stereochemistry of phenylglycine derivatives is a critical factor for their interaction with metabotropic glutamate receptors, with different stereoisomers often exhibiting markedly different pharmacological activities. The chiral center at the α-carbon of the glycine moiety plays a pivotal role in the proper orientation of the ligand within the receptor's binding site.

For α-methyl-4-carboxyphenylglycine (MCPG), it has been demonstrated that the antagonist activity at mGluRs resides primarily in the (S)-enantiomer. X-ray crystallography studies of the mGluR1 ligand-binding domain in complex with (S)-MCPG have provided a structural basis for this stereoselectivity. The (S)-isomer fits snugly into the binding pocket, making key interactions that stabilize the inactive conformation of the receptor pnas.org.

Advanced Methodologies and Theoretical Approaches

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for understanding the interactions between ligands and their receptors at an atomic level. These theoretical approaches allow for the simulation and prediction of molecular behaviors, providing insights that are often difficult to obtain through experimental methods alone. In the context of (R)-4-Carboxyphenylglycine ((R)-4-CPG), these methodologies have been crucial in elucidating why it lacks the antagonist activity seen in its stereoisomer, (S)-4-Carboxyphenylglycine.

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov This method involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. nih.govpitt.edu MD simulations provide a more dynamic and realistic view of the ligand-receptor interaction, assessing the stability of the docked pose and revealing conformational changes in both the ligand and the receptor. nih.govpitt.edu

For phenylglycine derivatives, these simulations are critical for understanding their interaction with metabotropic glutamate (B1630785) receptors (mGluRs). The process typically starts with the three-dimensional structures of the ligand and the receptor's ligand-binding domain, often obtained from X-ray crystallography. nih.gov Docking algorithms then explore various possible binding modes, and MD simulations are run to refine these poses and calculate binding free energies, which indicate the stability of the complex. nih.govpitt.edu

Predictive modeling uses the results from techniques like ligand docking and MD simulations to forecast how a compound will interact with its target receptor. For this compound, modeling studies based on the crystal structure of the mGluR1 ligand-binding domain have been instrumental. While its stereoisomer, (S)-α-methyl-4-carboxyphenylglycine ((S)-MCPG), is a known antagonist, computational models show that (R)-MCPG cannot form the same stable polar interactions within the binding site. nih.gov

This inability to form a stable complex is due to the different steric configuration of the α-amino and α-carboxyl groups around the chiral center. nih.gov Predictive models can place (R)-MCPG within the binding pocket without immediate steric clashes; however, the key functional groups are not positioned correctly to engage in the necessary hydrogen bonding and electrostatic interactions that stabilize the antagonist-receptor complex. nih.gov Therefore, these models correctly predict that the (R)-isomer is unlikely to bind with sufficient affinity to exhibit antagonist activity.

The most definitive insights into ligand-receptor interactions come from high-resolution structural data, primarily from X-ray crystallography. frontiersin.org The crystal structure of the metabotropic glutamate receptor 1 (mGluR1) ligand-binding region in complex with the antagonist (S)-MCPG has been determined. nih.gov This structure reveals that the antagonist binds in a cavity, wedging the two lobes of the receptor's extracellular domain into an "open" conformation, which is characteristic of the inactive state. nih.gov

Analysis of this crystal structure provides a clear structural basis for the stereoselectivity of the receptor. The binding of (S)-MCPG is stabilized by a network of specific polar interactions with amino acid residues in the binding pocket. When attempting to model the (R)-isomer into the same site, the stereochemistry at the α-carbon prevents the molecule's functional groups from achieving the correct geometry to form these critical interactions. nih.gov

Feature(S)-MCPG (Antagonist)(R)-MCPG (Inactive Isomer)
Receptor Conformation Stabilizes an "open," inactive form of the mGluR1 protomer. nih.govDoes not form a stable complex to hold the receptor in a specific conformation. nih.gov
Binding Site Interaction Forms a stable network of polar interactions with key residues. nih.govUnable to form the same stabilizing polar interactions due to incorrect stereochemistry. nih.gov
Predicted Activity Antagonist. nih.govInactive. nih.gov

This direct structural evidence confirms the predictions from molecular modeling and underscores the precise conformational and steric requirements for ligand binding and antagonism at mGluRs. nih.gov The absolute configuration of the active antagonist, (+)-MCPG, has been confirmed to be (S) through X-ray diffraction analysis. nih.gov

Advanced Electrophysiological Techniques

Electrophysiology involves the study of the electrical properties of biological cells and tissues. nih.govtechnologynetworks.com Advanced electrophysiological techniques are fundamental for characterizing the functional effects of compounds like this compound on neuronal activity and synaptic transmission. These methods allow for direct measurement of how a compound modulates ion channel function, membrane potential, and the firing patterns of neurons, providing a functional readout of its interaction with receptors like mGluRs. nih.gov

Single-unit recording is an electrophysiological technique that allows for the measurement of the electrical activity of an individual neuron. technologynetworks.comyoutube.com Using a microelectrode placed close to the neuron, it is possible to record action potentials, or "spikes," providing high temporal and spatial resolution. youtube.com Whole-cell patch-clamp recording is a specific type of single-neuron recording where the microelectrode forms a tight seal with the cell membrane, allowing for the measurement and control of the neuron's membrane potential and currents. youtube.com

In studies of mGluR antagonists, single-neuron recordings are used to observe how these compounds affect neuronal excitability. For example, antagonists like (S)-MCPG can block the depolarization induced by mGluR agonists. nih.gov They have also been shown to inhibit epileptiform bursting activity in individual neurons from the amygdala. physiology.org While this compound itself is inactive, it would be used in such experiments as a negative control to demonstrate the stereospecificity of the observed effects. An absence of change in neuronal firing or membrane potential upon application of the (R)-isomer would confirm that the effects of the (S)-isomer are due to a specific receptor interaction.

Field potential recording measures the collective electrical activity of a population of neurons in a specific brain region. nih.gov An electrode placed in the extracellular space detects the summed electrical currents from many cells, which manifest as field excitatory postsynaptic potentials (fEPSPs) or population spikes. nih.govfrontiersin.org This technique is widely used to study synaptic transmission and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), in brain slices (in vitro) or in living animals (in vivo). nih.gov

Phenylglycine derivatives have been analyzed using this technique to determine their impact on synaptic events. For instance, competitive mGluR antagonists selectively depress synaptic excitation in thalamic neurons that is evoked by specific stimuli. nih.gov In hippocampal slices, mGluR activation is known to modulate synaptic plasticity. nih.gov The application of an antagonist would be expected to block these modulatory effects. In such an experimental setup, this compound would serve as an essential control.

Electrophysiological ParameterEffect of (S)-Isomer AntagonistExpected Effect of (R)-Isomer
Agonist-Induced Depolarization Blocked/Antagonized. nih.govNo effect.
Synaptic Excitation (e.g., fEPSP) Depression of mGluR-mediated components. nih.govNo effect.
Neuronal Burst Firing Inhibition of mGluR-dependent bursting. physiology.orgNo effect.

The lack of an effect from the (R)-isomer in these assays would provide strong functional evidence that it does not significantly interact with the targeted mGluRs, corroborating the findings from computational and structural studies.

In Vitro and Ex Vivo Cell Culture Systems for Mechanistic Research

Cell-based systems are fundamental in elucidating the molecular mechanisms of a compound. They allow for controlled experiments on specific cell types and receptor subtypes.

Chinese Hamster Ovary (CHO) Cells

Chinese Hamster Ovary (CHO) cells are a common tool in pharmacological research, particularly for studying receptor function, as they can be genetically modified to express specific receptor subtypes. nih.govrndsystems.com Research on 4-carboxyphenylglycine analogues in CHO cells expressing group I metabotropic glutamate receptors (mGluR1α and mGluR5a) has focused almost exclusively on the (S)-enantiomer. nih.govrndsystems.com These studies have been pivotal in characterizing the antagonist properties of (S)-4-CPG and its derivatives, demonstrating a selectivity for the mGluR1α receptor. nih.govrndsystems.com

There is a significant lack of published data on the activity of this compound in CHO cell systems. This absence of research suggests that (R)-4-CPG may be pharmacologically inactive or significantly less potent at these receptors compared to its (S)-counterpart, and thus has not been a focus of investigation.

Primary Neuronal and Glial Cell Cultures (e.g., Hippocampal Neurons, Astrocytes, Glioma Cells)

Primary cell cultures provide a more physiologically relevant model for studying neuroactive compounds by maintaining some of the complex interactions between different cell types of the central nervous system.

Studies utilizing primary cultures in the context of 4-carboxyphenylglycine derivatives have again concentrated on the (S)-isomer. For instance, (S)-4-CPG has been shown to inhibit glutamate release from glioma cells, a finding with implications for understanding the role of glutamate in tumor progression. tocris.com In studies of neuron-glia communication, neuronally released glutamate has been observed to activate metabotropic glutamate receptors on astrocytes in hippocampal cultures. nih.gov The antagonists used in these studies to probe receptor function are typically the (S)-isomer or racemic mixtures of 4-CPG derivatives.

There is no specific information available in the reviewed scientific literature regarding the effects of this compound on primary neuronal or glial cell cultures.

Tissue Slice Preparations

Acute brain slice preparations maintain the local cellular architecture and synaptic circuitry, offering a valuable ex vivo model to study the electrophysiological and neuroprotective effects of compounds. Research in this area has utilized derivatives of 4-carboxyphenylglycine, such as (RS)-α-methyl-4-carboxyphenylglycine (MCPG), to investigate phenomena like epileptiform activity in the amygdala and neuroprotection in hippocampal slices. mdpi.com Notably, one study found that the (+)-isomer of MCPG offered protection against hypoxia/hypoglycemia-induced injury in rat hippocampal CA1 neurons, while the (-)-isomer was ineffective, highlighting the stereospecificity of these interactions. nih.gov

Despite the use of related compounds, there is no available research specifically detailing the use or effects of this compound in tissue slice preparations.

In Vivo Preclinical Research Paradigms for Mechanistic Insights

In vivo studies are essential for understanding the physiological and behavioral effects of a compound in a whole organism, providing insights into its potential therapeutic applications.

Microinjection and Local Drug Delivery Techniques for Brain Region Specificity

Direct administration of compounds into specific brain regions via microinjection allows researchers to probe the function of neural circuits with high anatomical precision. Studies have employed intracerebroventricular or intra-amygdala injections of MCPG to investigate its role in learning and memory. researchgate.net

However, a thorough review of the scientific literature reveals no studies that have utilized microinjection or other local drug delivery techniques to investigate the in vivo effects of this compound specifically.

In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain in awake, freely moving animals, allowing for the real-time monitoring of neurotransmitter levels. nih.gov This methodology has been used to study the complex dynamics of glutamate in the brain. nih.gov For example, research has explored the effects of mGluR agonists and antagonists, such as (RS)-α-methyl-4-carboxyphenylglycine, on neurotransmitter concentrations. nih.gov

There are no published studies that have employed in vivo microdialysis to specifically assess the impact of this compound on neurotransmitter levels in the brain.

Future Directions in R 4 Carboxyphenylglycine Research

Development of More Potent and Selective mGluR Ligands

While (R)-4-CPG and its analogs have been instrumental, the development of ligands with enhanced potency and greater selectivity for specific mGluR subtypes remains a primary objective. The eight identified mGlu receptors are categorized into three groups (Group I, II, and III) based on sequence homology, pharmacology, and the intracellular signaling pathways they activate. nih.gov Achieving subtype selectivity is a significant challenge but crucial for dissecting the physiological roles of individual receptors and minimizing off-target effects in potential therapeutic applications.

Future strategies will likely focus on exploiting subtle differences in the ligand-binding domains of mGluR subtypes. Research has shown that modifications to the (R)-4-CPG scaffold can significantly alter subtype selectivity. For example, studies on α-substituted analogues of 4-carboxyphenylglycine have demonstrated that the size of the substituent at the alpha-carbon position can influence activity at mGlu1α versus mGlu5a receptors. nih.govnih.gov Small aliphatic substitutions tend to favor mGlu1α antagonism, whereas bulkier groups may confer selectivity for mGlu5a. nih.govnih.gov This suggests that the steric and conformational requirements for antagonist binding differ between these closely related receptors. nih.govnih.gov

Another promising approach involves targeting less conserved regions of the receptor. By extending the ligand structure to interact with non-consensus binding areas outside the primary glutamate-binding pocket, it may be possible to develop highly selective orthosteric agonists and antagonists. researchgate.net This strategy has already led to the discovery of the first mGlu4-selective orthosteric agonist, demonstrating the potential for creating novel ligands with high subtype specificity and brain-penetrant properties. researchgate.net The development of allosteric modulators, which bind to a site distinct from the glutamate-binding pocket, also continues to be a major focus for achieving high selectivity. nih.govnih.gov

Table 1: Structure-Activity Relationships in 4-Carboxyphenylglycine Analogs for Group I mGluR Selectivity

Modification on 4-CPG Scaffold Effect on Selectivity Reference
Small α-carbon aliphatic substitutions (e.g., methyl) Increased selectivity for mGlu1α receptor antagonism nih.govnih.gov
Longer chain α-carbon substitutions (e.g., pentyl) Progressive loss of antagonist affinity at mGlu1α receptors nih.govnih.gov

Further Elucidation of Novel Intracellular Signaling Pathways and Downstream Effectors

The classical view of mGluR signaling involves coupling to G-proteins, leading to the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium. nih.govnih.gov However, it is now clear that mGluR signaling is far more complex. Receptors can interact with a multitude of intracellular proteins that act as scaffolds, linking them to various enzymes, ion channels, and even the nucleus to regulate gene expression. nih.gov

Future research will focus on identifying these novel interacting partners and characterizing the functional consequences of these interactions. For instance, Regulator of G protein Signaling (RGS) proteins, such as RGS4, have been shown to modulate mGluR5-mediated calcium signaling in astrocytes, suggesting a mechanism for fine-tuning glial cell responses. nih.gov Understanding how these G-protein-independent or G-protein-modulatory pathways are engaged by ligands like (R)-4-CPG is a critical next step. This research will provide a more nuanced understanding of how mGluRs regulate neuronal excitability, synaptic transmission, and plasticity. nih.gov The discovery of these complex signaling systems may reveal new targets for therapeutic intervention. nih.gov

Exploration of Polypharmacology and Off-Target Interactions in Research Contexts

Polypharmacology, the ability of a single compound to interact with multiple targets, is a concept of growing importance in drug discovery. nih.gov While often viewed as a source of side effects, rationally designed multi-target-directed ligands (MTDLs) can offer therapeutic advantages, particularly for complex, multifactorial diseases. nih.gov

Future investigations should systematically profile the target landscape of (R)-4-CPG and its derivatives. While primarily known for its activity at mGluRs, the potential for interactions with other receptors or proteins cannot be dismissed. For example, some related carboxyphenylglycine derivatives have shown weak affinity for NMDA receptors. nih.gov A thorough examination of the off-target profile of (R)-4-CPG is necessary to fully interpret experimental results and to identify potential polypharmacological opportunities. This exploration could reveal unexpected therapeutic applications or provide a basis for designing MTDLs with a desired activity profile, moving from "promiscuous" compounds to rationally designed selective, non-selective molecules. nih.gov

Integration of Omics Data for Systems-Level Understanding of Mechanisms

To comprehend the full biological impact of modulating mGluR activity with (R)-4-CPG, a systems-level approach is required. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to move beyond a single target or pathway and achieve a holistic view of a compound's effects. nih.govspringernature.com

By combining these large-scale datasets, researchers can map the flow of information from gene to cellular function, bridging the gap from genotype to phenotype. nih.gov For instance, treating neuronal cultures or animal models with (R)-4-CPG and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal the comprehensive network of molecular perturbations. plos.orgtum.de This integrated approach can help identify novel biomarkers of drug response, uncover previously unknown mechanisms of action, and provide a deeper understanding of the complex biology regulated by mGluRs. nih.govresearchgate.net

Application as a Core Scaffold for Advanced Chemical Biology Probes

The (R)-4-carboxyphenylglycine structure is an excellent starting point, or scaffold, for the development of sophisticated chemical biology probes. nih.gov These highly characterized small molecules are essential tools for dissecting the function of specific proteins in complex biological systems. nih.govescholarship.org

Future work in this area could involve modifying the (R)-4-CPG scaffold to create a variety of advanced research tools:

Fluorescent Probes: Attaching a fluorescent dye to the (R)-4-CPG molecule would allow for the direct visualization of mGluR localization and trafficking in living cells.

Photoaffinity Labels: Incorporating a photoreactive group would enable researchers to permanently link the probe to its receptor upon exposure to light. This technique is invaluable for identifying ligand binding sites and isolating receptor-protein complexes.

Bifunctional Molecules (e.g., PROTACs): The scaffold could be linked to a molecule that recruits E3 ubiquitin ligases, creating a Proteolysis Targeting Chimera (PROTAC). Such a tool could induce the targeted degradation of a specific mGluR subtype, allowing for a rapid and reversible "knockdown" of the protein to study its function, an approach complementary to genetic methods like CRISPR. nih.gov

By using (R)-4-CPG as a template, the development of these next-generation chemical probes will provide powerful new ways to investigate mGluR biology with high precision and temporal control. nih.govescholarship.org

Q & A

Q. What are the standard methods for synthesizing and characterizing (R)-4-carboxyphenylglycine?

this compound is typically synthesized via enantiomeric resolution of racemic mixtures (e.g., (RS)-4-CPG) using chiral chromatography or enzymatic methods . Characterization involves 1H^1H and 13C^{13}C NMR spectroscopy to confirm stereochemistry and elemental analysis to verify purity . For derivatives, α-substitutions (e.g., cyclopropyl, pentyl) are introduced through modified alkylation protocols, followed by recrystallization to isolate the R-enantiomer .

Q. How does this compound differ pharmacologically from its (S)-enantiomer?

(R)-4-CPG exhibits significantly lower affinity for group I metabotropic glutamate receptors (mGluR1a/mGluR5a) compared to the (S)-enantiomer. For example, in cystine uptake assays, (R)-4-CPG shows IC50_{50} values >100 μM, whereas (S)-4-CPG inhibits at ~10 μM . Receptor binding studies in CHO cells reveal that (S)-4-CPG acts as a competitive antagonist at mGluR1a, while (R)-4-CPG lacks efficacy, likely due to steric hindrance in the ligand-binding domain .

Q. What experimental models are used to assess this compound’s receptor selectivity?

Key models include:

  • CHO cells expressing mGluR1a/mGluR5a : Measure intracellular Ca2+^{2+} flux or cAMP inhibition to quantify antagonist potency .
  • Hippocampal slices : Evaluate effects on long-term potentiation (LTP) or depression (LTD) to infer receptor subtype involvement .
  • Radiolabeled ligand displacement assays : Use 3H^3H-glutamate to determine binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in functional studies of this compound across different experimental systems?

Discrepancies (e.g., variable effects on LTP in rodents vs. humans) often arise from species-specific mGluR subtype expression or assay conditions. To address this:

  • Validate receptor subtype expression via qPCR or immunoblotting in the model system .
  • Use selective agonists/antagonists (e.g., YM-298198 for mGluR1) to isolate contributions of specific subtypes .
  • Compare dose-response curves across multiple cell lines (e.g., HEK293 vs. primary neurons) to identify context-dependent effects .

Q. What structural modifications enhance the selectivity of this compound derivatives for mGluR subtypes?

Short-chain α-substitutions (e.g., ethyl or cyclopropyl groups) retain mGluR1a selectivity, while bulkier groups (e.g., pentyl or phenyl) reduce subtype specificity. Methodological steps include:

  • Molecular docking simulations to predict binding interactions with mGluR1a vs. mGluR5a .
  • Functional assays measuring antagonist potency (IC50_{50}) against glutamate-evoked responses in transfected cells .
  • Pharmacokinetic profiling to assess blood-brain barrier penetration for in vivo validation .

Q. How should researchers design assays to evaluate this compound’s effects on cystine-glutamate antiporters?

  • Cystine uptake assays : Use 14C^{14}C-cystine in glioma cells (e.g., CCF-STTG-1), incubate with (R)-4-CPG (0.1–100 μM), and measure intracellular radioactivity via scintillation counting .
  • Glutamate release assays : Quantify extracellular glutamate using fluorescence-based kits (e.g., Amplex Red) after cystine stimulation .
  • Control for off-target effects : Include (S)-4-CPG and sulfasalazine as positive/negative controls .

Q. What strategies ensure reproducibility in pharmacological studies of this compound?

  • Standardize cell culture conditions (e.g., passage number, serum-free media) to minimize variability in receptor expression .
  • Validate compound stability via HPLC before assays, as carboxylated phenylglycines may degrade under acidic conditions .
  • Replicate experiments across independent labs and use meta-analysis to reconcile conflicting data .

Methodological Best Practices

  • Toxicity validation : Pre-screen (R)-4-CPG in viability assays (e.g., MTT) to rule out nonspecific cytotoxicity, especially in neuronal cultures .
  • Data analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} values and assess statistical significance via ANOVA with post-hoc tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.